molecular formula C9H7BrF3NO B1380673 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide CAS No. 1500639-12-2

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B1380673
CAS No.: 1500639-12-2
M. Wt: 282.06 g/mol
InChI Key: WPERBUJJWOZABL-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide typically involves the bromination of N-methyl-5-(trifluoromethyl)benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Reduction Reactions: Products include N-methyl-5-(trifluoromethyl)benzylamine or N-methyl-5-(trifluoromethyl)benzyl alcohol.

    Oxidation Reactions: Products include 2-bromo-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving brominated or trifluoromethylated compounds.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.

    N-methyl-5-(trifluoromethyl)benzamide: Similar structure but lacks the bromine atom.

    2-Bromo-N-methylbenzamide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is unique due to the presence of both the bromine and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-bromo-N-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-14-8(15)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPERBUJJWOZABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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